3-(Difluoromethyl)biphenyl
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Overview
Description
3-(Difluoromethyl)biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)biphenyl typically involves the introduction of the difluoromethyl group onto a biphenyl scaffold. One common method is the difluoromethylation of biphenyl derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative of biphenyl with a difluoromethyl halide under palladium catalysis . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted biphenyl ketones, carboxylic acids, and various substituted biphenyl derivatives .
Scientific Research Applications
3-(Difluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)biphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways. This makes it a valuable scaffold in drug design and development .
Comparison with Similar Compounds
3-(Trifluoromethyl)biphenyl: Similar in structure but with an additional fluorine atom, leading to different chemical and biological properties.
3-(Chloromethyl)biphenyl: Contains a chloromethyl group instead of a difluoromethyl group, resulting in distinct reactivity and applications.
3-(Methyl)biphenyl:
Uniqueness: 3-(Difluoromethyl)biphenyl is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and potential for use in various applications compared to its analogs .
Properties
Molecular Formula |
C13H10F2 |
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Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |
InChI Key |
VTTGFHYJTHPIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)F |
Origin of Product |
United States |
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